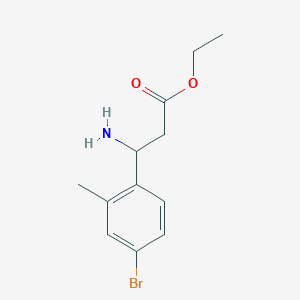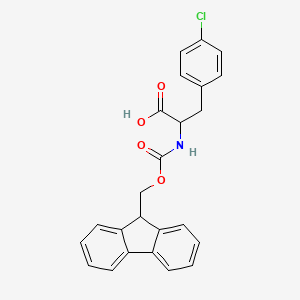
7-甲氧基色满-4-酮
描述
7-Methoxy-4-chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methoxy-4-chromanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methoxy-4-chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-4-chromanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学中的构建单元
色满酮或色满-4-酮是一种重要的、有趣的杂环双环化合物,它作为医药化学中的构建单元,用于分离、设计和合成新型先导化合物 . 它在结构上与色酮类似,但在生物活性方面存在显著差异 .
抗癌活性
天然和合成的色满酮类似物显示出多种生物活性,其中之一是抗癌活性 . 这使得它成为开发新型抗癌药物的潜在候选者。
抗炎活性
发现色满-4-酮衍生物具有抗炎特性 . 炎症在各种炎症相关疾病(如癌症、阿尔茨海默病、糖尿病、动脉粥样硬化和心血管疾病)的病理机制中起着重要作用 .
抗氧化活性
色满-4-酮衍生物也表现出抗氧化活性 . 抗氧化剂是可以防止或减缓自由基对细胞造成损伤的物质,自由基是不稳定的分子,人体在对环境和其他压力的反应中会产生自由基。
抗菌和抗真菌活性
已发现这些化合物具有抗菌和抗真菌特性 , 使它们成为开发新型抗菌和抗真菌药物的潜在候选者。
化妆品应用
色满-4-酮衍生物已被用作化妆品制剂中的活性成分,用于护理、改善和焕新皮肤和头发的质地 . 它们也已被用于治疗皮肤和头发相关缺陷,如炎症、过敏或伤口愈合过程 .
抗糖尿病活性
色满-4-酮衍生物已显示出抗糖尿病活性 . 这使得它们成为开发新型抗糖尿病药物的潜在候选者。
药物研究
在充满活力的药物研究领域,7-甲氧基色满-4-酮作为一种重要的起始原料和试剂而闪耀 . 其独特的化学结构使其能够合成创新的候选药物,靶向多种健康状况 .
作用机制
Target of Action
7-Methoxychroman-4-one, also known as 7-Methoxy-4-chromanone or 7-methoxy-2,3-dihydrochromen-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone analogs have been associated with diverse biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Mode of Action
For instance, some chromanone derivatives have exhibited significant antibacterial activity against gram-positive and gram-negative bacteria .
Biochemical Pathways
Chromanone and its analogs are known to influence a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These activities suggest that the compound may have a broad impact at the molecular and cellular levels.
生化分析
Biochemical Properties
7-Methoxy-4-chromanone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-Methoxy-4-chromanone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the modulation of inflammatory responses, highlighting the compound’s potential as an anti-inflammatory agent .
Cellular Effects
The effects of 7-Methoxy-4-chromanone on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Methoxy-4-chromanone can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 7-Methoxy-4-chromanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, 7-Methoxy-4-chromanone has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This inhibition leads to changes in downstream signaling events, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-4-chromanone have been studied over different time periods. The compound exhibits stability under various conditions, maintaining its biological activity over extended periods. It is subject to degradation under certain conditions, which can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Methoxy-4-chromanone can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-Methoxy-4-chromanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
7-Methoxy-4-chromanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the compound’s bioavailability and activity. Additionally, 7-Methoxy-4-chromanone affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 7-Methoxy-4-chromanone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 7-Methoxy-4-chromanone plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 7-Methoxy-4-chromanone has been observed to localize within the mitochondria, where it exerts its effects on mitochondrial function and energy production .
属性
IUPAC Name |
7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISYDHABSCTQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402733 | |
| Record name | 7-Methoxy-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-52-6 | |
| Record name | 7-Methoxy-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)











![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)
